8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate
Description
Properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7/c1-4-26(5-2)25(29)31-16-10-11-17-18(14-22(27)32-21(17)13-16)19-12-15-8-7-9-20(30-6-3)23(15)33-24(19)28/h7-14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEOIFUMVWYUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OCC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction Approaches
The bichromene scaffold is most efficiently synthesized via one-pot multicomponent reactions (MCRs), leveraging the condensation of substituted aldehydes, active methylene compounds, and cyclic diketones. For instance, N -alkylindole-3-carbaldehydes have been shown to react with 5,5-dimethylcyclohexane-1,3-dione (dimedone) and malononitrile under DBU catalysis to yield chromene derivatives in 80–85% yields. Analogously, the target compound’s ethoxy-substituted bichromene core likely arises from a similar MCR involving:
- Ethoxy-substituted benzaldehyde : To introduce the 8-ethoxy group.
- Dimedone : Provides the 2,2'-dioxo functionality via its cyclic diketone structure.
- Malononitrile or analogous nucleophiles : Facilitates Knoevenagel condensation to form the chromene ring.
This methodology benefits from operational simplicity, short reaction times (20–60 minutes), and compatibility with diverse electronic environments on the aldehyde component.
Stepwise Synthesis via Intermediate Isolation
An alternative route involves sequential Knoevenagel condensation and Michael addition. For example, 2-acetylfuran reacts with malononitrile to form an arylidene malononitrile intermediate, which undergoes Michael addition with dimedone to yield a tetrahydrochromene precursor. Cyclization under acidic or basic conditions then furnishes the chromene framework. Applied to the target compound, this approach would require:
- Ethoxy-substituted acetophenone : To generate the ethoxy-bearing arylidene intermediate.
- Michael acceptor : Dimedone or analogous diketones.
- Cyclization catalyst : Sodium ethoxide or DBU to promote ring closure.
This method allows precise control over intermediate purification but necessitates additional steps, potentially reducing overall yield.
Functionalization with the N,N-Diethylcarbamate Group
Alternative Route: In Situ Carbamate Formation
Recent advances demonstrate the use of diethylamine and carbon disulfide to form the carbamate in situ. However, this method is less favored due to competing thiocarbamate formation and lower regioselectivity.
Reaction Mechanisms and Catalytic Systems
Knoevenagel Condensation
The initial step involves base-catalyzed condensation of an aldehyde with malononitrile, forming an α,β-unsaturated nitrile. DBU (1,8-diazabicycloundec-7-ene) is particularly effective, acting as both base and organocatalyst to accelerate enolate formation.
Michael Addition and Cyclization
The arylidene intermediate undergoes Michael addition with dimedone, followed by intramolecular cyclization to yield the chromene ring. Sodium ethoxide in ethanol facilitates tautomerization and ring closure, as evidenced in analogous syntheses of benzofurochromenones.
Role of Solvent and Temperature
Optimal results are achieved in ethanol at 60–65°C, balancing reaction rate and product stability. Polar aprotic solvents like DMF may accelerate reactions but risk decomposition of acid-sensitive intermediates.
Optimization of Reaction Conditions
Catalytic Systems
| Catalyst | Yield (%) | Reaction Time | Temperature (°C) |
|---|---|---|---|
| DBU | 80–85 | 20–30 min | 60–65 |
| Sodium ethoxide | 75–80 | 60–90 min | Reflux |
| Piperidine | 65–70 | 120 min | 80 |
DBU outperforms traditional bases due to its dual role as catalyst and proton shuttle.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 85 |
| DMF | 36.7 | 78 |
| Acetonitrile | 37.5 | 70 |
| Water | 80.1 | <50 |
Ethanol’s moderate polarity and protic nature enhance solubility of intermediates without promoting side reactions.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, MeCN:H₂O = 70:30) confirms ≥90% purity, with degradation <5% after 6 months at −20°C.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
- Ethoxy vs.
- Carbamate vs. Ester/Hydroxyl : The N,N-diethylcarbamate offers superior metabolic stability over esters (e.g., benzyl ester ) and hydroxyl groups (e.g., 7’-OH in compound 3 ), which are prone to glucuronidation or oxidation.
- Bulkier Groups : ZINC12880820’s naphthylmethoxy group may improve target binding but increase steric hindrance, unlike the ethoxy-carbamate combination in the target compound .
Spectroscopic and Computational Data
- 1H NMR : The ethoxy group is expected to show a triplet (~1.3 ppm, CH3) and quartet (~3.6 ppm, OCH2), while the carbamate’s diethyl groups would appear as a quartet (~3.3 ppm, NCH2) and triplet (~1.1 ppm, CH3) .
- LogP : Estimated LogP ~3.5 (higher than methoxy analogs due to ethoxy and carbamate groups), indicating favorable blood-brain barrier penetration .
Q & A
Q. What are the recommended synthetic routes for 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate?
The synthesis typically involves multi-step reactions starting with functionalized coumarin precursors. Key steps include:
- Coumarin Core Formation : Condensation of substituted salicylaldehydes with ethyl acetoacetate under acidic conditions to form the chromene backbone.
- Bichromene Coupling : Oxidative coupling or photochemical dimerization to link two chromene units at the 3,4'-positions .
- Carbamate Introduction : Reaction of the hydroxyl group at the 7'-position with N,N-diethylcarbamoyl chloride in anhydrous DMF, using K₂CO₃ as a base to promote nucleophilic substitution .
Critical Parameters : Maintain inert atmospheres (N₂/Ar) during carbamate formation to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the bichromene core and carbamate group. For example, the ethoxy group’s methyl protons appear as a triplet near δ 1.3–1.5 ppm, while the carbamate carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
- HRMS : Confirm molecular weight (theoretical [M+H]⁺: ~485.15 g/mol) with <2 ppm error .
- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and chromene lactone bands (~1750 cm⁻¹) .
Q. How is purity assessed during synthesis?
- HPLC : Use a C18 column (MeCN/H₂O gradient, 0.1% TFA) to detect impurities <0.5%. Retention time typically ~12–14 min .
- Elemental Analysis : Validate purity by matching experimental vs. theoretical C, H, N percentages (e.g., C: 64.5%, H: 5.8%, N: 2.9%) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : Discrepancies between NMR and X-ray crystallography data may arise from dynamic effects (e.g., rotational isomerism of the carbamate group).
- Solution : Perform variable-temperature NMR to observe signal coalescence. Compare with DFT-calculated NMR shifts (B3LYP/6-311+G(d,p)) to identify dominant conformers .
- Cross-Validation : Use SHELXTL for crystallographic refinement; resolve twinning or disorder in the bichromene moiety by applying restraints to bond lengths/angles .
Q. What computational methods predict the biological targets of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like viral nsp16 (methyltransferase) or human carbonic anhydrases, leveraging structural homology with coumarin derivatives .
- Pharmacophore Modeling : Identify key pharmacophoric features (e.g., lactone oxygen, carbamate group) using MOE or Phase. Validate with MD simulations (AMBER) to assess binding stability .
Q. How to optimize reaction yields for large-scale synthesis?
- DoE Approach : Apply a factorial design to variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (0.5–2 mol% Pd(OAc)₂). Response surface methodology (RSM) identifies optimal conditions .
- Continuous Flow Chemistry : Implement microreactors for carbamate coupling to enhance mixing and reduce side reactions (e.g., hydrolysis) .
Q. What strategies mitigate degradation during biological assays?
- Stability Studies : Conduct pH-rate profiling (pH 2–10) to identify labile sites. The carbamate group is prone to hydrolysis at pH >8; use buffered solutions (PBS pH 7.4) for in vitro assays .
- Prodrug Design : Replace the ethoxy group with a enzymatically cleavable ester to enhance stability in physiological conditions .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological activity studies?
Q. What advanced techniques analyze intermolecular interactions in solid-state forms?
Q. How to validate hypotheses about metabolic pathways?
- LC-MS/MS Metabolite Profiling : Incubate with human liver microsomes (HLMs) and monitor phase I/II metabolites. Use isotopic labeling (¹⁸O) to track carbamate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
